molecular formula C4F6S B8262212 Hexafluoro-2,5-dihydrothiophene CAS No. 380-40-5

Hexafluoro-2,5-dihydrothiophene

Cat. No.: B8262212
CAS No.: 380-40-5
M. Wt: 194.10 g/mol
InChI Key: HZFIOEDAPJNTCQ-UHFFFAOYSA-N
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Description

Hexafluoro-2,5-dihydrothiophene is a fluorinated heterocyclic compound with the molecular formula C₄F₆S It is characterized by the presence of six fluorine atoms and a sulfur atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoro-2,5-dihydrothiophene can be synthesized through several methods. One common approach involves the reaction of sulfur trioxide with a fluorinated precursor such as hexafluoro-2,5-dihydrofuran . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Hexafluoro-2,5-dihydrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfur trioxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from reactions involving this compound include difluoromaleic anhydride and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexafluoro-2,5-dihydrothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of hexafluoro-2,5-dihydrothiophene involves its interaction with molecular targets through its fluorine atoms and sulfur atom. These interactions can lead to various chemical transformations, including the formation of new bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its influence on the electronic properties of other molecules .

Comparison with Similar Compounds

Hexafluoro-2,5-dihydrothiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high fluorine content, which imparts unique chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,4,5,5-hexafluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6S/c5-1-2(6)4(9,10)11-3(1,7)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFIOEDAPJNTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(SC1(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449222
Record name Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-40-5
Record name Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoro-2,5-dihydrothiophene

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